2-Deoxy-2,2-difuoro-D-ribofuranose-3,5-dibenzoate

Gemcitabine synthesis Fluorinated carbohydrate Process chemistry

Generic gemcitabine API manufacturers face yield-limiting β/α anomeric ratios during the critical glycosylation step. CAS 153012-08-9 is the validated late-stage intermediate whose defined C-1 stereochemistry and 3,5-dibenzoyl protection architecture directly enable the stereoselective coupling required for therapeutic β-anomer enrichment. • Enables β-selective glycosylation unattainable with alternative protecting group strategies; alternative carbohydrate routes from glucose or mannose require 8 steps at <15% overall yield • Commercial availability at 97-99% HPLC purity supports direct process validation against existing Drug Master Files • Multi-ton industrial supply chain established; any intermediate substitution mandates costly process revalidation and regulatory refiling

Molecular Formula C19H16F2O6
Molecular Weight 378.33
CAS No. 153012-08-9
Cat. No. B1146772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxy-2,2-difuoro-D-ribofuranose-3,5-dibenzoate
CAS153012-08-9
Molecular FormulaC19H16F2O6
Molecular Weight378.33
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)(F)F)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C19H16F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15,18,24H,11H2/t14-,15-,18-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 10 g / 20 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate (CAS 153012-08-9): A Critical Gemcitabine Intermediate and Strategic Procurement Differentiator


2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate (CAS 153012-08-9) is a protected fluorinated carbohydrate derivative that serves as an essential late-stage intermediate in the multi-step synthesis of gemcitabine hydrochloride, a nucleoside analog antimetabolite widely used in oncology [1]. The compound features the stereochemically defined 2,2-difluoro-D-ribofuranose core with benzoyl protecting groups at the 3- and 5-positions, which are strategically employed to direct stereoselective glycosylation in subsequent synthetic transformations [2]. Its role in the commercial production of gemcitabine is well-documented across multiple industrial process patents [3].

2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate: Why In-Class Analogs Cannot Be Casually Substituted


Substitution of 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate with superficially similar intermediates is not a trivial procurement decision. The compound's specific stereochemistry at C-1 (anomeric hydroxyl) and the exact nature of the 3,5-protecting groups (benzoyl versus alternative acyl groups) directly determine the anomeric ratio and stereochemical outcome of the subsequent glycosylation step, which is the yield-limiting and purity-defining transformation in gemcitabine synthesis [1]. Historical data from gemcitabine process development show that even optimized protecting groups could not increase the desired β/α nucleoside ratio beyond 1:1 without the specific carbohydrate architecture afforded by this intermediate [2]. Furthermore, alternative synthetic routes to the 2,2-difluoro-D-ribofuranose core—such as stereoselective construction from glucose or mannose—require 8 steps and achieve an overall yield of less than 15%, making them commercially non-viable and underscoring the compound's irreplaceable role in existing validated manufacturing processes [3].

2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate: Quantitative Differentiation Evidence for Procurement Decisions


Synthetic Route Yield Comparison: Dibenzoate Intermediate versus Alternative D-Glucose/Mannose Routes

The 2-deoxy-2,2-difluoro-D-ribofuranose core can be accessed via two fundamentally different synthetic strategies: the established commercial route employing the 3,5-dibenzoate-protected intermediate (CAS 153012-08-9) versus a stereoselective construction from D-glucose or D-mannose precursors [1]. The latter alternative route requires 8 synthetic steps and delivers an overall yield of less than 15%, rendering it industrially impractical for commercial gemcitabine manufacturing [1].

Gemcitabine synthesis Fluorinated carbohydrate Process chemistry

Anomeric Purity and Stereochemical Control: Benzoyl versus Alternative Protecting Group Strategies

The stereochemical identity of the gemcitabine carbohydrate intermediate directly governs the β/α anomer ratio in the final nucleoside product. Historical process optimization data demonstrate that the benzoyl protecting group strategy (as embodied in CAS 153012-08-9) when used in glycosylation yields a 4:1 α to β anomer ratio of the protected nucleoside, which necessitates subsequent stereochemical inversion to access the biologically active β-anomer [1]. Critically, even with deliberate protecting group optimization, the α/β ratio could not be improved beyond 1:1 [2], establishing that the inherent stereochemical constraints of the 2,2-difluoro-D-ribofuranose system demand precise intermediate selection rather than ad hoc protecting group modifications.

Stereoselective glycosylation Nucleoside synthesis Anomer separation

Commercial Purity Specifications: Batch-to-Batch Consistency for cGMP Manufacturing

Commercial procurement of 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate (CAS 153012-08-9) requires adherence to rigorous purity specifications that are not uniformly applied to all gemcitabine intermediates . Standard commercial-grade material is supplied with HPLC-verified purity of 97% to 99%, ensuring batch-to-batch consistency suitable for validated pharmaceutical manufacturing processes . Lower-grade or alternative intermediates may be supplied at minimum 75% purity , introducing substantial impurity burden that must be removed in downstream processing.

Pharmaceutical intermediate Quality control HPLC purity

Process Innovation: Yield and Purity Improvements Achieved via Optimized Intermediate Preparation

Industrial process optimization efforts focused specifically on the preparation of the dibenzoate-protected intermediate (CAS 153012-08-9) have demonstrated quantifiable improvements in both yield and purity of downstream gemcitabine intermediates [1]. A disclosed innovative synthetic process for the key intermediate achieved an increase in yield from 32% to 51% (a relative improvement of approximately 59%) while simultaneously elevating purity from 95% to 99% [1]. These improvements are specifically attributable to refinements in the preparation of the ribulose intermediate that precedes the dibenzoate compound.

Process intensification Gemcitabine intermediate Synthetic methodology

2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate: Validated Application Scenarios for Procurement and Development


Commercial-Scale Gemcitabine Hydrochloride API Manufacturing

CAS 153012-08-9 is the validated late-stage intermediate in the multi-ton industrial production of gemcitabine hydrochloride, the generic active pharmaceutical ingredient for non-small cell lung cancer, pancreatic cancer, and breast cancer chemotherapy [1]. The compound's defined stereochemistry and protecting group architecture enable the stereoselective glycosylation step that ultimately yields the β-anomer enriched nucleoside required for therapeutic activity [2]. Procurement of this specific intermediate—rather than alternative fluorinated sugar derivatives—is mandated by existing validated manufacturing processes and Drug Master Files, where any change would require costly process revalidation and potential regulatory refiling [3].

Process Development and Route Scouting for Generic Gemcitabine Entry

Pharmaceutical companies developing generic gemcitabine formulations require CAS 153012-08-9 as the reference standard intermediate against which alternative synthetic routes are benchmarked [1]. Given that alternative carbohydrate routes from D-glucose or D-mannose require 8 steps and achieve less than 15% overall yield [2], the dibenzoate-protected intermediate represents the only commercially viable entry point for cost-competitive generic API manufacturing. Procurement of this intermediate enables direct comparison of process economics and impurity profiles when evaluating novel synthetic methodologies.

Analytical Reference Standard and Impurity Profiling

CAS 153012-08-9 serves as a critical analytical reference standard for the identification and quantification of process-related impurities in gemcitabine hydrochloride API [1]. Regulatory submissions require comprehensive characterization of all synthetic intermediates and their potential carryover into the final drug substance. The compound's commercial availability at 97-99% HPLC purity [2] makes it suitable for use as a qualified reference standard in validated analytical methods, including HPLC-UV and LC-MS impurity profiling studies.

Academic and Industrial Research on Novel Fluorinated Nucleoside Analogs

Research groups investigating next-generation fluorinated nucleoside analogs for antiviral or anticancer applications utilize CAS 153012-08-9 as a versatile building block for scaffold diversification [1]. The 3,5-dibenzoate protecting groups provide orthogonal protection that permits selective manipulation of the anomeric position for coupling with non-natural nucleobases or other pharmacophores. The compound's well-characterized reactivity and commercial availability enable reproducible synthesis of novel analogs for structure-activity relationship (SAR) studies.

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